Isoliquiritin

Descripción general

Descripción

La isoliquirita es un compuesto flavonoides que se encuentra en las raíces de regaliz, específicamente en especies como Glycyrrhiza glabra. Es conocido por sus diversas propiedades farmacológicas, que incluyen actividad antiinflamatoria, antimicrobiana y antioxidante .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La isoliquirita se puede sintetizar a través de las vías biosintéticas involucradas en la producción de flavonoides en el regaliz. El proceso involucra la vía biosintética de fenilpropanoides y otras vías metabólicas secundarias . Además, se ha aplicado un método de extracción eficiente y ecológico con disolventes eutécticos naturales asistidos por ultrasonido para la extracción de isoliquirita de tabletas de regaliz compuesto .

Métodos de producción industrial

La producción industrial de isoliquirita implica la extracción de las raíces de regaliz utilizando condiciones optimizadas como el contenido de agua, la relación líquido/sólido, el tiempo de extracción y la temperatura. Las cantidades extraídas de isoliquirita pueden alcanzar niveles significativos bajo estas condiciones optimizadas .

Análisis De Reacciones Químicas

Tipos de reacciones

La isoliquirita experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su transformación en otros compuestos bioactivos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran isoliquirita incluyen malonil-CoA, 4-cumaroil-CoA, NADPH y H+. La enzima isoliquiritigenina 2’-O-metiltransferasa transforma aún más la isoliquirita en 2’-O-metilisoliquirita .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran isoliquirita incluyen 2’-O-metilisoliquirita y otros derivados de flavonoides .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Isoliquiritin exhibits a wide range of pharmacological activities, including:

- Antioxidant Effects : It protects cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Activity : this compound modulates inflammatory pathways, making it useful in treating inflammatory diseases.

- Neuroprotective Effects : It shows promise in protecting neuronal cells from damage associated with neurodegenerative diseases.

Osteoporosis Treatment

Recent studies have highlighted the potential of this compound in treating osteoporosis. In a mouse model of ovariectomy-induced osteoporosis, this compound promoted osteogenic differentiation and autophagy of bone marrow mesenchymal stem cells, leading to enhanced bone regeneration .

Table 1: Effects of this compound on Osteoporosis

| Study | Model | Outcome |

|---|---|---|

| Su et al. (2023) | Ovariectomy-induced mice | Increased bone density and improved osteogenic differentiation |

Neuroprotection

This compound has been studied for its neuroprotective effects against neurotoxicity induced by various agents. It has shown efficacy in protecting dopaminergic neurons from damage caused by methamphetamine and glutamate, indicating its potential role in treating neurodegenerative disorders such as Parkinson's disease .

Table 2: Neuroprotective Effects of this compound

| Study | Neurotoxin | Outcome |

|---|---|---|

| Wu et al. (2021) | Methamphetamine | Reduced neuronal damage and oxidative stress |

Treatment of Atopic Dermatitis

In a model of atopic dermatitis, this compound demonstrated significant therapeutic effects by reducing inflammation and immune cell activation in the skin . This suggests its potential application in managing chronic inflammatory skin conditions.

Table 3: Efficacy of this compound in Atopic Dermatitis

| Study | Model | Outcome |

|---|---|---|

| Kim et al. (2022) | AD-like mouse model | Decreased inflammation and improved skin condition |

Antidepressant Properties

This compound has been found to exert antidepressant effects by suppressing NLRP3-mediated pyroptosis, which is linked to inflammation in depression . This mechanism highlights its potential as a novel treatment for depressive disorders.

Table 4: Antidepressant Effects of this compound

| Study | Model | Outcome |

|---|---|---|

| Zhang et al. (2021) | LPS-induced depression model | Alleviated depressive symptoms and reduced inflammation |

Mecanismo De Acción

La isoliquirita ejerce sus efectos a través de varios mecanismos:

Modulación del receptor GABA-A benzodiazepínico: Actúa como un modulador alostérico positivo del receptor GABA-A benzodiazepínico, con una mayor afinidad que el diazepam.

Vías de señalización miR-301b/LRIG1: Se dirige a estas vías, lo que da como resultado la inhibición del crecimiento del melanoma in vitro.

Inhibición de la monoaminooxidasa: La isoliquirita inhibe competitivamente la monoaminooxidasa-A humana y exhibe una inhibición mixta de la monoaminooxidasa-B.

Comparación Con Compuestos Similares

La isoliquirita es única en comparación con otros compuestos similares debido a sus propiedades farmacológicas y mecanismos de acción específicos. Los compuestos similares incluyen:

Liquirita: Otro flavonoide que se encuentra en el regaliz con propiedades antiinflamatorias y antioxidantes similares.

Isoliquiritigenina: Un precursor de la isoliquirita con potentes efectos neuroprotectores y anticancerígenos.

Glicirricina: Una saponina triterpénica que se encuentra en el regaliz con propiedades antivirales y antiinflamatorias.

La isoliquirita destaca por su mayor afinidad por los receptores GABA-A benzodiazepínicos y su capacidad para modular múltiples vías de señalización.

Actividad Biológica

Isoliquiritin is a flavonoid compound derived from the roots of Glycyrrhiza species, particularly Glycyrrhiza uralensis. It has garnered attention in recent years for its diverse biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and neuroprotective effects. This article explores the biological activity of this compound through various studies and findings.

1. Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties. A study highlighted its ability to suppress the invasiveness of malignant cancer cells and endothelial cells (ECs) in vitro and in ovo. The compound was found to inhibit metastasis and angiogenesis without cytotoxic effects on normal cells .

Table 1: Summary of Anti-Cancer Effects of this compound

2. Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects by suppressing lipopolysaccharide (LPS)-induced inflammatory responses. It acts through the inhibition of pro-inflammatory cytokines and pathways, including the p53-dependent pathway and Akt signaling .

3. Antifungal Activity

Recent research has shown that this compound possesses significant antifungal activity against several plant pathogenic fungi. It was particularly effective against Phytophthora litchii, with an effective concentration (EC50) of 27.33 mg/L. The mechanism involved membrane permeability injuries leading to cell death, as evidenced by increased electric conductivity measurements in treated fungal cells .

Table 2: Antifungal Efficacy of this compound

| Fungal Pathogen | EC50 (mg/L) | Observations |

|---|---|---|

| P. litchii | 27.33 | Significant mycelial growth inhibition |

| P. capsici | 22.52 | Effective at low concentrations |

| S. sclerotiorum | >291 | Higher concentrations needed for effect |

4. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammation and oxidative stress contributes to its protective effects on neuronal cells .

5. Pharmacokinetics and Metabolism

The pharmacokinetics of this compound have been studied in the context of its interaction with other compounds found in Glycyrrhiza extracts. It was shown that this compound can be metabolized into isoliquiritigenin, which may enhance its bioavailability and therapeutic effects when consumed as part of herbal formulations .

6. Case Studies and Research Findings

Several case studies have provided insights into the clinical implications of this compound:

- Cisplatin-Induced Nephrotoxicity : A study demonstrated that this compound could ameliorate kidney damage induced by cisplatin through the reduction of inflammatory markers like IL-6, showcasing its potential as a protective agent in chemotherapy-related renal injury .

- NDM-1 Inhibition : this compound has been identified as a specific inhibitor of the NDM-1 enzyme, which is responsible for antibiotic resistance in certain bacterial strains. This finding suggests a potential role for this compound in combating resistant infections .

Propiedades

Número CAS |

5041-81-6 |

|---|---|

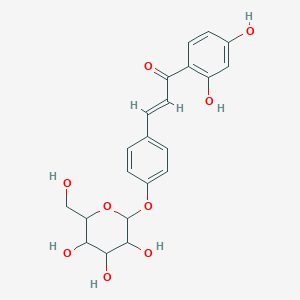

Fórmula molecular |

C21H22O9 |

Peso molecular |

418.4 g/mol |

Nombre IUPAC |

(E)-1-(2,4-dihydroxyphenyl)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |

InChI |

InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+ |

Clave InChI |

YNWXJFQOCHMPCK-FPYGCLRLSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

SMILES isomérico |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

SMILES canónico |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

melting_point |

187 - 189 °C |

Key on ui other cas no. |

7014-39-3 |

Descripción física |

Solid |

Sinónimos |

4-((1E)-3-(2,4-dihydroxyphenyl)-3-oxo-1-propen-1-yl)phenyl beta-D-glucopyranoside isoliquiritin neoisoliquiritin neoisoliquiritin, (E)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.